molecular formula C13H14N2O4 B2837258 5-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione CAS No. 1052562-60-3

5-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione

Cat. No. B2837258
CAS RN: 1052562-60-3
M. Wt: 262.265
InChI Key: QMLBSYGGFAJKGH-UHFFFAOYSA-N
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Description

Compounds with a benzodioxole moiety are common in medicinal chemistry and have a wide range of biological activities . They are often used as building blocks in the synthesis of complex molecules due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as FTIR, HRMS, 1H-NMR, and 13C-NMR .


Chemical Reactions Analysis

The chemical reactions involving benzodioxole derivatives can vary widely depending on the other functional groups present in the molecule. For instance, they can undergo reactions like N-alkylation, acylation, and many others .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound such as solubility, melting point, boiling point, etc., can be determined using various experimental techniques .

Scientific Research Applications

Mechanism of Action

Mode of Action

While precise details are lacking, we can infer that benzodioxolyl-methylimidazolidinedione likely interacts with cellular components or proteins involved in essential processes. Its mode of action could involve:

Future Directions

The future directions in the study of benzodioxole derivatives could involve the synthesis of novel compounds with potential biological activities, and the exploration of their mechanisms of action .

properties

IUPAC Name

5-[2-(1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-13(11(16)14-12(17)15-13)5-4-8-2-3-9-10(6-8)19-7-18-9/h2-3,6H,4-5,7H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLBSYGGFAJKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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